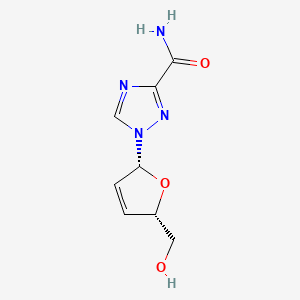

D4-Ribavirin

Description

Properties

CAS No. |

131922-28-6 |

|---|---|

Molecular Formula |

C8H10N4O3 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,2,4-triazole-3-carboxamide |

InChI |

InChI=1S/C8H10N4O3/c9-7(14)8-10-4-12(11-8)6-2-1-5(3-13)15-6/h1-2,4-6,13H,3H2,(H2,9,14)/t5-,6+/m0/s1 |

InChI Key |

RAQSTELPKQLBOP-NTSWFWBYSA-N |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)N2C=NC(=N2)C(=O)N |

Canonical SMILES |

C1=CC(OC1CO)N2C=NC(=N2)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

D4-Ribavirin; D4 Ribavirin; D4Ribavirin; |

Origin of Product |

United States |

Foundational & Exploratory

D4-Ribavirin in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D4-Ribavirin is a deuterated form of Ribavirin, a broad-spectrum antiviral agent. The substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen, offers unique advantages in research settings. This technical guide provides an in-depth overview of the core applications of this compound in research, focusing on its utility in metabolic stability studies, pharmacokinetic and pharmacodynamic (PK/PD) investigations, and as an internal standard for quantitative bioanalysis. Deuteration can alter the metabolic fate of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property makes deuterated compounds like this compound valuable tools for understanding drug disposition and improving therapeutic profiles.[1][2]

Core Research Applications

The primary research applications of this compound stem from its isotopic labeling, which allows it to be distinguished from its non-deuterated counterpart, Ribavirin, by mass spectrometry. This fundamental characteristic enables its use in several key research areas:

-

Metabolic Stability and Pharmacokinetic Studies: this compound serves as a powerful tool to investigate the metabolism and pharmacokinetics of Ribavirin. By administering this compound, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME) without the confounding presence of endogenous or co-administered non-labeled Ribavirin. The deuterium labeling allows for precise differentiation and quantification using mass spectrometry-based methods.[3]

-

Internal Standard for Bioanalysis: In quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is an ideal internal standard for the quantification of Ribavirin in biological matrices like plasma, serum, and tissues.[4][5] Its chemical and physical properties are nearly identical to Ribavirin, ensuring similar extraction efficiency and chromatographic behavior, while its different mass allows for separate detection.

-

Elucidation of Antiviral Mechanisms: While Ribavirin's antiviral mechanisms are multifaceted, including inhibition of inosine monophosphate dehydrogenase (IMPDH) and viral RNA polymerase, as well as induction of lethal mutagenesis, the use of isotopically labeled forms can aid in dissecting these pathways.[6] By tracing the incorporation of this compound into viral RNA or its effect on nucleotide pools, researchers can gain a more precise understanding of its mode of action.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Ribavirin, which are essential for designing and interpreting studies involving this compound. While specific data for this compound is not extensively published, the data for isotopically labeled Ribavirin (¹³C₃-Ribavirin) provides a strong proxy for what can be expected. The primary difference with this compound would be a potential alteration in metabolic clearance due to the kinetic isotope effect.

| Parameter | Value | Reference |

| Mean Bioavailability | 51.8% ± 21.8% | [3] |

| Mean γ-phase Half-life | 37.0 ± 14.2 h | [3] |

| Mean Renal Clearance | 6.94 liters/h | [3] |

| Mean Metabolic Clearance | 18.1 liters/h | [3] |

| Volume of Distribution (Central) | 17.8 liters | [3] |

| Peak Plasma Concentration (Oral) | 638 ng/ml | [3] |

| Peak Plasma Concentration (IV) | 4,187 ng/ml | [3] |

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of this compound in liver microsomes.

Objective: To determine the in vitro intrinsic clearance of this compound.

Materials:

-

This compound

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but mass-differentiated compound)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.

-

Initiation of Reaction: Pre-warm the master mix to 37°C. Add this compound to initiate the metabolic reaction.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately add the aliquot to cold acetonitrile containing the internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the remaining this compound.

-

Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Quantitative Analysis of this compound in Plasma by LC-MS/MS

This protocol describes a method for the quantification of this compound when used as an internal standard for Ribavirin analysis.

Objective: To accurately quantify Ribavirin concentrations in plasma samples.

Materials:

-

Plasma samples containing Ribavirin

-

This compound (as internal standard)

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a suitable column (e.g., HILIC or reversed-phase with an appropriate mobile phase)

Procedure:

-

Sample Preparation: To a known volume of plasma sample, add a fixed amount of this compound solution.

-

Protein Precipitation: Add the protein precipitation agent, vortex, and centrifuge to pellet proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a new tube or well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Monitor the specific mass transitions for both Ribavirin and this compound.

-

Quantification: Generate a calibration curve using known concentrations of Ribavirin and a constant concentration of this compound. The concentration of Ribavirin in the unknown samples is determined by comparing the peak area ratio of Ribavirin to this compound against the calibration curve.

Mandatory Visualization

Ribavirin Intracellular Activation and Proposed Mechanisms of Action

References

- 1. youtube.com [youtube.com]

- 2. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Absolute Bioavailability of Ribavirin in Healthy Volunteers as Determined by Stable-Isotope Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribavirin: a drug active against many viruses with multiple effects on virus replication and propagation. Molecular basis of ribavirin resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D4-Ribavirin: A Deoxygenated Analogue of a Broad-Spectrum Antiviral

For Researchers, Scientists, and Drug Development Professionals

Abstract

D4-Ribavirin, a deoxygenated analogue of the broad-spectrum antiviral agent ribavirin, presents a modified chemical scaffold with distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. It further delves into its mechanism of action as an antiviral agent, with a focus on its activity against various RNA viruses. Detailed experimental protocols for its synthesis and analysis are provided to facilitate further research and development.

Introduction

Ribavirin, a synthetic guanosine analogue, has been a cornerstone in the treatment of various viral infections, most notably Hepatitis C, in combination with other antiviral agents. Its broad-spectrum activity is attributed to multiple mechanisms, including the inhibition of viral RNA synthesis and the induction of lethal mutagenesis in viral genomes. However, its clinical utility can be limited by side effects such as hemolytic anemia. This has spurred the development of ribavirin analogues with potentially improved therapeutic profiles.

This compound, also known as 2',3'-didehydro-2',3'-dideoxyribavirin, is one such analogue. By removing the hydroxyl groups at the 2' and 3' positions of the ribose moiety and introducing a double bond, this compound exhibits altered structural and electronic characteristics that influence its biological activity and metabolic fate. This guide serves as a core technical resource for researchers engaged in the study and development of novel antiviral therapeutics.

Chemical Structure and Properties

This compound is chemically identified as 1-(2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)-1,2,4-triazole-3-carboxamide[1]. The introduction of the 2',3'-double bond in the ribose ring flattens its conformation compared to the puckered sugar ring of ribavirin.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. For comparison, the properties of the parent compound, Ribavirin, are also included.

| Property | This compound | Ribavirin |

| IUPAC Name | 1-(2,3-dideoxy-β-D-glycero-pent-2-enofuranosyl)-1,2,4-triazole-3-carboxamide | 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-1H-1,2,4-triazole-3-carboxamide |

| Synonyms | 2',3'-didehydro-2',3'-dideoxyribavirin | Tribavirin, Virazole |

| CAS Number | 131922-28-6[2][3] | 36791-04-5[4][5][6] |

| Molecular Formula | C₈H₁₀N₄O₃[2] | C₈H₁₂N₄O₅[4][5][6] |

| Molecular Weight | 210.19 g/mol [2] | 244.20 g/mol [4][5] |

| Appearance | White to off-white solid | White crystalline powder |

| Solubility | Soluble in DMSO and Methanol | Freely soluble in water, slightly soluble in ethanol[6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from ribavirin through a multi-step process involving the formation of a 2',3'-unsaturated sugar intermediate. The following protocol is adapted from the literature[1].

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Protection of the 5'-Hydroxyl Group: Ribavirin is first treated with a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole in dimethylformamide (DMF), to selectively protect the primary 5'-hydroxyl group.

-

Formation of the 2',3'-Dihalogenated Intermediate: The 5'-protected ribavirin is then subjected to a dihalogenation reaction. For instance, treatment with triphenylphosphine, iodine, and imidazole in toluene leads to the formation of the 2',3'-diiodo intermediate.

-

Reductive Elimination: The dihalogenated intermediate undergoes reductive elimination to introduce the 2',3'-double bond. This is typically achieved using a zinc-copper couple in a suitable solvent like DMF.

-

Deprotection: Finally, the protecting group on the 5'-hydroxyl is removed. For a TBDMS group, this is commonly accomplished using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography on silica gel.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. Key features in the ¹H NMR spectrum would include the disappearance of the signals corresponding to the 2'- and 3'-hydroxyl protons and the appearance of new signals in the olefinic region for the H-2' and H-3' protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of this compound by providing an accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a common setup.

Biological Activity and Mechanism of Action

This compound has demonstrated antiviral properties, particularly against RNA viruses. Its mechanism of action, while not as extensively studied as that of ribavirin, is believed to involve its intracellular conversion to the 5'-triphosphate derivative.

Antiviral Activity

This compound has shown in vitro activity against bunyaviruses, such as Rift Valley Fever virus, with a reported IC₅₀ of 61 μg/mL[2][3]. Further studies are required to fully elucidate its spectrum of antiviral activity against other viruses.

Proposed Mechanism of Action

The proposed mechanism of action for this compound is analogous to that of other nucleoside analogues.

Caption: Proposed mechanism of action for this compound.

-

Cellular Uptake and Phosphorylation: this compound enters the host cell and is sequentially phosphorylated by cellular kinases to its monophosphate (D4-RMP), diphosphate (D4-RDP), and active triphosphate (D4-RTP) forms.

-

Inhibition of Viral Polymerase: D4-RTP can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), competing with natural nucleoside triphosphates for incorporation into the growing viral RNA chain.

-

Chain Termination/Mutagenesis: Upon incorporation into the viral RNA, the absence of the 3'-hydroxyl group in this compound could potentially lead to chain termination. Alternatively, its altered sugar conformation may induce errors during subsequent rounds of replication, leading to lethal mutagenesis of the viral genome.

Conclusion and Future Directions

This compound represents an interesting modification of the ribavirin scaffold with demonstrated antiviral activity. Its unique chemical structure warrants further investigation to fully characterize its biological properties and potential as a therapeutic agent. Future research should focus on:

-

A comprehensive evaluation of its antiviral spectrum against a wider range of viruses.

-

Detailed studies on its mechanism of action, including its interaction with viral polymerases and its potential for inducing lethal mutagenesis.

-

Pharmacokinetic and pharmacodynamic studies to assess its in vivo efficacy and safety profile.

-

Comparative studies with ribavirin to determine if the deoxygenated modification offers an improved therapeutic index, particularly with respect to side effects like hemolytic anemia.

This technical guide provides a foundational understanding of this compound for the scientific community, aiming to stimulate further research into this and other novel nucleoside analogues for the treatment of viral diseases.

References

Synthesis of Deuterated Ribavirin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Deuterated Ribavirin

Ribavirin is a broad-spectrum antiviral agent, a synthetic guanosine analog that inhibits viral RNA synthesis and mRNA capping.[1] Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, have gained significant attention in drug development. This isotopic substitution can lead to a kinetic isotope effect, potentially altering a drug's metabolic profile, improving its pharmacokinetic properties, and reducing toxicity.[2] The synthesis of deuterated Ribavirin is therefore of considerable interest for developing next-generation antiviral therapies with improved clinical profiles.

This guide explores two primary strategies for the synthesis of deuterated Ribavirin:

-

Strategy 1: Synthesis from Deuterated Ribose: Introducing deuterium into the ribose moiety of Ribavirin.

-

Strategy 2: Direct H-D Exchange on Ribavirin: Exchanging specific hydrogen atoms on the pre-formed Ribavirin molecule with deuterium.

Synthetic Strategies and Experimental Protocols

Strategy 1: Synthesis from Deuterated Ribose

This approach involves the synthesis of a deuterated ribose precursor, which is then used in the glycosylation reaction to form deuterated Ribavirin. This strategy allows for specific labeling of the sugar moiety.

2.1.1. Synthesis of Deuterated Ribose (Hypothetical Protocol)

A common method for introducing deuterium into a sugar ring is through the reduction of a suitable precursor with a deuterated reducing agent. For instance, a protected ribose derivative with an oxo group at a desired position can be reduced with sodium borodeuteride (NaBD₄) to introduce a deuterium atom.

Experimental Protocol: Synthesis of [X-²H]-D-Ribofuranose

-

Protection of D-Ribose: Commercially available D-ribose is first protected to prevent unwanted side reactions. This can be achieved by forming an isopropylidene acetal.

-

Oxidation: The protected ribose is selectively oxidized at the desired carbon position (e.g., C2') to a ketone using a suitable oxidizing agent (e.g., Swern oxidation).

-

Reduction with Deuteride: The resulting ketone is then reduced with sodium borodeuteride (NaBD₄) in an appropriate solvent like methanol-d₄ to introduce the deuterium atom.

-

Deprotection: The protecting groups are removed under acidic conditions to yield the deuterated D-ribose.

2.1.2. Glycosylation and Ammonolysis

The deuterated ribose is then activated and coupled with the 1,2,4-triazole-3-carboxamide precursor.

Experimental Protocol: Synthesis of Deuterated Ribavirin

-

Acetylation of Deuterated Ribose: The deuterated D-ribose is peracetylated using acetic anhydride in the presence of a catalyst (e.g., pyridine) to form 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose-d.

-

Glycosylation: The deuterated acetylated ribose is coupled with a silylated derivative of 1,2,4-triazole-3-carboxylate in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).

-

Ammonolysis: The resulting protected and deuterated Ribavirin precursor is treated with ammonia in methanol to remove the acetyl protecting groups and convert the carboxylate to a carboxamide, yielding the final deuterated Ribavirin product.

-

Purification: The final product is purified by recrystallization or column chromatography.

Strategy 2: Direct Hydrogen-Deuterium (H-D) Exchange on Ribavirin

This strategy involves the direct replacement of C-H bonds with C-D bonds on the Ribavirin molecule. This is often achieved using a transition metal catalyst and a deuterium source, such as heavy water (D₂O). This method can be advantageous as it starts from the readily available non-deuterated Ribavirin.

2.2.1. Palladium-Catalyzed H-D Exchange (Hypothetical Protocol)

Palladium-on-carbon (Pd/C) is a versatile catalyst for H-D exchange reactions.[3][4] It can be used with D₂O as the deuterium source. The exchange is likely to occur at the C5 position of the triazole ring and potentially at certain positions on the ribose moiety.

Experimental Protocol: Pd/C-Catalyzed Deuteration of Ribavirin

-

Reaction Setup: Ribavirin is dissolved in D₂O in a reaction vessel.

-

Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution.

-

Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80-120 °C) under a deuterium gas atmosphere for a specified period (e.g., 24-48 hours).

-

Workup and Purification: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization.

2.2.2. Iridium or Ruthenium-Catalyzed H-D Exchange (Hypothetical Protocol)

Homogeneous catalysts based on iridium and ruthenium are also highly effective for H-D exchange, often offering high regioselectivity.[1][5][6] These catalysts can direct deuteration to specific positions, for example, ortho to a directing group. In Ribavirin, the carboxamide group could potentially direct deuteration to the C5 position of the triazole ring.

Experimental Protocol: Iridium/Ruthenium-Catalyzed Deuteration of Ribavirin

-

Catalyst Preparation: A suitable iridium (e.g., Crabtree's catalyst) or ruthenium complex is chosen.

-

Reaction Setup: Ribavirin and the catalyst are dissolved in a suitable solvent (e.g., dichloromethane-d₂) in a reaction vessel under an inert atmosphere.

-

Deuterium Source: D₂O is added as the deuterium source.

-

Reaction Conditions: The reaction is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a defined time.

-

Workup and Purification: The solvent is removed, and the product is purified using chromatographic techniques to separate the deuterated Ribavirin from the catalyst and any byproducts.

Quantitative Data

The following tables summarize hypothetical quantitative data for the proposed synthetic routes. These values are estimates based on typical yields and deuterium incorporation levels reported for similar reactions in the literature.

Table 1: Estimated Yields for the Synthesis of Deuterated Ribavirin

| Step | Synthetic Strategy | Precursor | Product | Estimated Yield (%) |

| 1 | Strategy 1 | Protected D-Ribose | Deuterated Protected D-Ribose | 70-85 |

| 2 | Strategy 1 | Deuterated D-Ribose | Deuterated Ribavirin | 40-60 |

| 3 | Strategy 2 (Pd/C) | Ribavirin | Deuterated Ribavirin | 50-70 |

| 4 | Strategy 2 (Ir/Ru) | Ribavirin | Deuterated Ribavirin | 60-80 |

Table 2: Estimated Deuterium Incorporation Levels

| Synthetic Strategy | Position of Deuteration | Estimated Deuterium Incorporation (%) |

| Strategy 1 | Ribose Moiety (specific positions) | >95 |

| Strategy 2 (Pd/C) | C5 of Triazole, Ribose (less specific) | 70-90 |

| Strategy 2 (Ir/Ru) | C5 of Triazole (regioselective) | >90 |

Analytical Characterization

Confirmation of the synthesis of deuterated Ribavirin and determination of the extent and location of deuterium incorporation requires a combination of analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A decrease in the integral of the proton signal at the deuterated position will be observed. The percentage of deuterium incorporation can be calculated from the reduction in the signal intensity compared to a non-deuterated internal standard.[7][8]

-

²H NMR: The presence of a signal in the deuterium NMR spectrum confirms the incorporation of deuterium. The chemical shift of the signal will indicate the position of the deuterium atom.

-

¹³C NMR: The carbon signal at the site of deuteration will show a characteristic triplet multiplicity due to C-D coupling.

4.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of the deuterated compound will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.[9][10] High-resolution mass spectrometry can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can help to localize the deuterium atoms by analyzing the fragmentation pattern.[9][11]

Table 3: Expected Mass Spectrometry Data for Deuterated Ribavirin

| Compound | Molecular Formula | Exact Mass (m/z) | Key Fragmentation Ions (Hypothetical) |

| Ribavirin | C₈H₁₂N₄O₅ | 244.0811 | 113 (Triazole-carboxamide), 133 (Ribose fragment) |

| Ribavirin-d₁ | C₈H₁₁DN₄O₅ | 245.0874 | 114 or 113, 134 or 133 (depending on D location) |

| Ribavirin-d₂ | C₈H₁₀D₂N₄O₅ | 246.0937 | Shifts in fragment ions depending on deuteration sites |

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Caption: Synthetic strategies for deuterated Ribavirin.

Caption: General experimental workflow for synthesis and analysis.

Caption: Logical flow for analytical confirmation.

References

- 1. Ruthenium-catalysed decarboxylative unsymmetric dual ortho-/meta-C–H bond functionalization of arenecarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-catalyzed H-D exchange into nucleic acids in deuterium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective ruthenium catalysed H–D exchange using D2O as the deuterium source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Iridium-Catalyzed Synthesis of Chiral 1,2,3-Triazoles Units and Precise Construction of Stereocontrolled Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Precision Medicine: Determination of Ribavirin Urinary Metabolites in Relation to Drug Adverse Effects in HCV Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS quantitation of ribavirin in serum and identification of endogenous isobaric interferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

D4-Ribavirin as an Internal Standard: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of D4-Ribavirin as an internal standard in the quantitative analysis of Ribavirin, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. While specific literature detailing this compound is limited, this guide synthesizes the well-established principles and methodologies from studies utilizing other isotopically labeled Ribavirin analogs, such as ¹³C₅-Ribavirin and ¹⁵N, d₂-Ribavirin.

Core Concept: The Mechanism of Action of an Isotope-Labeled Internal Standard

The fundamental principle behind using an isotopically labeled internal standard, such as this compound, is its near-identical chemical and physical properties to the analyte of interest, Ribavirin.[1][2] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. By replacing four hydrogen atoms in the Ribavirin molecule with deuterium atoms, this compound is created. This subtle change in mass does not significantly alter its chemical behavior.

The mechanism of action as an internal standard can be broken down into the following key aspects:

-

Co-elution and Similar Ionization: In LC-MS/MS analysis, this compound co-elutes with Ribavirin under identical chromatographic conditions. Furthermore, due to its structural similarity, it exhibits a nearly identical ionization response in the mass spectrometer's ion source. This parallel behavior is crucial for accurate quantification.

-

Correction for Variability: The primary function of an internal standard is to correct for variations that can occur during sample preparation and analysis. This includes losses during extraction, inconsistencies in injection volume, and fluctuations in instrument response (matrix effects). Because the internal standard is subjected to the same conditions as the analyte, the ratio of their signals remains constant, leading to precise and accurate quantification.

-

Mass Differentiation: While chemically similar, the mass difference between Ribavirin and this compound allows for their distinct detection by the mass spectrometer. This is achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for each compound.

Experimental Protocols for Ribavirin Quantification using this compound

The following are detailed methodologies adapted from established protocols for Ribavirin analysis using isotopically labeled internal standards. These protocols are applicable for the use of this compound.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

-

Aliquoting: To a 100 µL aliquot of plasma or serum sample, add a known concentration of this compound internal standard solution.

-

Precipitation: Add 300 µL of a precipitating agent, such as acetonitrile or methanol, to the sample.

-

Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase, for example, 100 µL of 95:5 (v/v) water:acetonitrile with 0.1% formic acid.

-

Injection: Inject a specific volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is commonly used for the separation of Ribavirin.

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used.

-

MRM Transitions:

-

Ribavirin: The precursor ion is [M+H]⁺ at m/z 245.1. A common product ion is m/z 113.1.

-

This compound: The precursor ion would be [M+H]⁺ at m/z 249.1. The corresponding product ion would likely also be shifted by 4 Da, however, fragmentation can vary. Based on the fragmentation of Ribavirin, a likely product ion would be m/z 117.1 or m/z 113.1 depending on where the deuterium labels are placed. For this guide, we will hypothesize the transition of m/z 249.1 -> 117.1 .

-

Quantitative Data Summary

The following tables summarize typical quantitative data from method validation studies for Ribavirin analysis using isotopically labeled internal standards. These values provide a benchmark for what can be expected when using this compound.

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Calibration Range | 10 - 5000 ng/mL |

| Regression Model | Linear |

| Weighting | 1/x² |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Lower Limit of Quantification (LLOQ) | 10 | < 15% | < 15% | ± 20% |

| Low QC | 30 | < 10% | < 10% | ± 15% |

| Medium QC | 500 | < 10% | < 10% | ± 15% |

| High QC | 4000 | < 10% | < 10% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal (< 15%) |

Visualizations

Experimental Workflow for Ribavirin Quantification

References

Physical and chemical properties of D4-Ribavirin

An In-depth Technical Guide on the Core Physical and Chemical Properties of D4-Ribavirin

Disclaimer: Publicly available data specifically for this compound is limited. As this compound is a deuterated isotopologue of Ribavirin, its physical and chemical properties are expected to be nearly identical to those of the parent compound. The primary difference is a slightly increased molecular weight. Therefore, this guide presents the well-documented properties of Ribavirin as a close surrogate, with the molecular formula and weight adjusted for this compound.

Introduction

This compound is a deuterated version of Ribavirin, a synthetic guanosine nucleoside analog.[1][2][3] Ribavirin itself exhibits broad-spectrum antiviral activity against a variety of RNA and DNA viruses, including Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV).[2][3] The incorporation of deuterium atoms (D) in place of hydrogen atoms (H) is a common strategy in drug development to alter pharmacokinetic properties, such as metabolic stability, without significantly changing the core mechanism of action. This document provides a comprehensive overview of the known physical and chemical properties, analytical methodologies, and mechanisms of action relevant to Ribavirin and, by extension, this compound, for an audience of researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data, unless otherwise specified, is for the non-deuterated parent compound, Ribavirin.

| Property | Value | Citation(s) |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide (for Ribavirin) | [1] |

| Molecular Formula | C₈H₈D₄N₄O₅ | |

| Molecular Weight | 248.24 g/mol | |

| CAS Number | 36791-04-5 (for Ribavirin) | [1] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 166-168 °C (from aqueous ethanol); 174-176 °C (from ethanol) | [1] |

| Solubility | Water: ~20 mg/mLDMSO: ~11 mg/mLDMF: ~15 mg/mLDMF:PBS (pH 7.2) (1:1): ~0.5 mg/mL | [4][5][6] |

| Purity (Typical) | ≥98% | [4] |

Mechanism of Action

Ribavirin is a prodrug that, once inside the cell, is phosphorylated by host cell kinases to its active mono-, di-, and triphosphate metabolites (RMP, RDP, and RTP).[2][7][8] Its antiviral activity is multifaceted and not attributed to a single mechanism.[9] The key mechanisms are:

-

Inhibition of IMPDH: Ribavirin monophosphate (RMP) is a potent competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis of guanine nucleotides.[8][10][11] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and replication.[8][9][11]

-

Direct Polymerase Inhibition: As a guanosine analog, ribavirin triphosphate (RTP) can be recognized by viral RNA-dependent RNA polymerase (RdRP).[8][10] It competes with GTP for binding to the polymerase, and its incorporation can lead to chain termination or inhibit subsequent elongation of the viral RNA strand.[8][11]

-

Lethal Mutagenesis: RTP can be incorporated into the replicating viral genome.[11] Due to its ambiguous base-pairing properties (pairing with both cytidine and uridine), it drives an increased rate of mutation in the viral genome, leading to an "error catastrophe" where the accumulation of mutations results in non-viable virions.[10][11]

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a shift from a Th2 to a Th1 phenotype, which enhances the cellular immune response against the virus.[7]

-

Inhibition of mRNA Capping: RTP can interfere with the capping of viral mRNA by inhibiting viral mRNA guanylyltransferase.[7] This disrupts the formation of the 5' cap structure, which is vital for mRNA stability and translation into viral proteins.[7][9]

Signaling and Metabolic Pathway Diagrams

Caption: Ribavirin activation and inhibition of the GTP synthesis pathway.

References

- 1. Ribavirin | C8H12N4O5 | CID 37542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Ribavirin | 36791-04-5 [chemicalbook.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Ribavirin? [synapse.patsnap.com]

- 10. news-medical.net [news-medical.net]

- 11. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Certificate of Analysis for D4-Ribavirin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Certificate of Analysis (CoA) for D4-Ribavirin is not publicly available. This guide provides a representative Certificate of Analysis based on typical quality control parameters for antiviral nucleoside analogs like Ribavirin. The experimental protocols described are based on established methods for the analysis of Ribavirin and are adaptable for this compound.

A Certificate of Analysis is a critical document in the pharmaceutical industry, providing assurance of the quality and purity of a specific batch of a compound. For researchers and drug development professionals, understanding the data presented in a CoA is paramount for the integrity and reproducibility of their work. This guide will explain the key components of a representative CoA for this compound, a deoxygenated analog of the broad-spectrum antiviral agent, Ribavirin.

Data Presentation: Representative Certificate of Analysis for this compound

The following table summarizes the typical quantitative data found on a CoA for a high-purity this compound batch intended for research and development.

| Test | Specification | Result | Method |

| Appearance | White to off-white powder | Conforms | Visual Inspection |

| Identification | |||

| A: ¹H NMR | Conforms to structure | Conforms | USP <761> |

| B: Mass Spectrometry | Conforms to molecular weight | Conforms | In-house |

| C: HPLC | Retention time matches reference standard | Conforms | In-house |

| Assay (on dried basis) | ≥ 98.0% | 99.5% | HPLC |

| Purity | |||

| - Related Substances | Total Impurities: ≤ 2.0% | 0.45% | HPLC |

| - Any single impurity | ≤ 0.5% | 0.15% | HPLC |

| Water Content | ≤ 1.0% | 0.2% | Karl Fischer (USP <921>) |

| Residue on Ignition | ≤ 0.1% | 0.05% | USP <281> |

| Heavy Metals | ≤ 20 ppm | < 10 ppm | USP <231> |

| Residual Solvents | Meets USP <467> requirements | Conforms | GC-HS |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the representative Certificate of Analysis.

Identification

A: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

-

Methodology (based on USP <761>):

-

Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: The sample is placed in the spectrometer, and the ¹H NMR spectrum is acquired.

-

Analysis: The chemical shifts, signal integrations, and coupling patterns of the obtained spectrum are compared to the known spectrum of a this compound reference standard or to the theoretical structure. The spectrum should be consistent with the proposed structure of this compound.

-

B: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of this compound.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS), is used. Electrospray ionization (ESI) is a common technique for nucleoside analogs.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured.

-

Analysis: The observed m/z value should correspond to the calculated molecular weight of this compound (C₈H₁₀N₄O₃, Molecular Weight: 210.19 g/mol ).

-

C: High-Performance Liquid Chromatography (HPLC)

-

Objective: To confirm the identity of this compound by comparing its retention time to that of a reference standard.

-

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is typically suitable.

-

Mobile Phase: A gradient or isocratic mobile phase is used. For Ribavirin and its analogs, a common mobile phase consists of a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 4.2) and an organic modifier like acetonitrile.

-

Sample and Standard Preparation: Solutions of the this compound sample and a certified reference standard are prepared at the same concentration in the mobile phase.

-

Analysis: Equal volumes of the sample and standard solutions are injected into the HPLC system. The retention time of the major peak in the sample chromatogram must match that of the reference standard.

-

Assay and Purity by HPLC

-

Objective: To determine the content (assay) of this compound and to quantify any impurities.

-

Methodology:

-

Chromatographic Conditions: The same HPLC system as for identification is generally used, but the method is optimized for the separation of this compound from potential impurities. The detection wavelength for Ribavirin is typically around 207 nm.

-

Standard Preparation: A solution of the this compound reference standard of known concentration is prepared.

-

Sample Preparation: A solution of the this compound sample is prepared at a concentration similar to the standard.

-

Analysis:

-

Assay: The peak area of this compound in the sample chromatogram is compared to the peak area of the reference standard to calculate the percentage of this compound in the sample.

-

Purity: The areas of all impurity peaks are measured, and their percentage relative to the main this compound peak is calculated. The total impurities and the percentage of the largest single impurity are reported.

-

-

Water Content by Karl Fischer Titration

-

Objective: To determine the amount of water present in the this compound sample.

-

Methodology (based on USP <921>):

-

Instrumentation: A Karl Fischer titrator is used.

-

Titrant: A standardized Karl Fischer reagent is used as the titrant.

-

Procedure: A known weight of the this compound sample is added to the titration vessel containing a suitable solvent (e.g., methanol). The sample is then titrated with the Karl Fischer reagent.

-

Analysis: The instrument automatically determines the endpoint of the titration, and the water content is calculated as a percentage of the sample weight.

-

Residue on Ignition

-

Objective: To measure the amount of inorganic impurities in the this compound sample.

-

Methodology (based on USP <281>):

-

Procedure: A crucible is ignited at a high temperature (e.g., 600 °C), cooled in a desiccator, and weighed. A specified amount of the this compound sample is placed in the crucible and weighed. The sample is then ignited, gently at first, until it is thoroughly charred. Sulfuric acid is added to moisten the residue, and it is heated until all the sample is volatilized. The crucible is then ignited at 600 °C until all black particles are gone, cooled, and weighed again.

-

Analysis: The weight of the remaining residue is calculated as a percentage of the initial sample weight.

-

Heavy Metals

-

Objective: To detect the presence of heavy metal impurities.

-

Methodology (based on USP <231>):

-

Procedure: A solution of the this compound sample is prepared. The pH is adjusted, and a sulfide solution is added.

-

Analysis: The color produced is compared to that of a standard lead solution treated in the same manner. The sample passes the test if the color is not darker than the standard.

-

Residual Solvents

-

Objective: To identify and quantify any residual solvents from the manufacturing process.

-

Methodology (based on USP <467>):

-

Instrumentation: Gas Chromatography with Headspace analysis (GC-HS) is the standard method.

-

Procedure: A weighed amount of the this compound sample is placed in a headspace vial with a suitable solvent. The vial is heated to a specific temperature to allow volatile solvents to partition into the headspace gas.

-

Analysis: A sample of the headspace gas is injected into the GC. The retention times and peak areas are compared to those of known solvent standards to identify and quantify any residual solvents. The results are compared to the limits specified in the USP monograph.

-

Mandatory Visualizations

Signaling Pathways of Ribavirin

Ribavirin exerts its antiviral effects through multiple mechanisms. The following diagram illustrates the key signaling pathways affected by Ribavirin.

Caption: Key antiviral mechanisms of Ribavirin.

Experimental Workflow for this compound Analysis

The following diagram outlines a logical workflow for the analysis of a this compound sample as per the representative Certificate of Analysis.

Caption: Workflow for this compound quality control analysis.

Isotopic Purity of D4-Ribavirin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of D4-Ribavirin, a deuterated analog of the broad-spectrum antiviral agent Ribavirin. The isotopic enrichment of deuterated compounds is a critical quality attribute that can significantly impact their use in pharmacokinetic studies, as internal standards in quantitative bioanalysis, and in metabolic profiling. This document outlines the core analytical techniques, experimental protocols, and data interpretation for assessing the isotopic purity of this compound.

Introduction to Isotopic Purity

Isotopic purity refers to the extent to which a specific isotope (in this case, deuterium) has been incorporated into a molecule at designated positions, replacing the naturally more abundant isotope (protium or ¹H). For this compound, four hydrogen atoms in the ribose moiety are theoretically replaced by deuterium atoms. However, chemical synthesis is rarely perfect, resulting in a mixture of isotopologues (molecules differing only in their isotopic composition). The goal of isotopic purity analysis is to quantify the distribution of these isotopologues and determine the percentage of the desired D4 species.

Analytical Methodologies for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1] A combined approach using both methods provides the most comprehensive characterization.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the relative abundance of different isotopologues, which can be used to calculate the overall isotopic purity.[2] By precisely measuring the mass-to-charge ratio (m/z) of the ions, HRMS can distinguish between molecules with very small mass differences, such as those resulting from isotopic substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the location and extent of deuteration.[2] ¹H NMR can be used to quantify the residual protons at the deuterated sites, while ²H NMR directly observes the deuterium nuclei, confirming the positions of the labels.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) Protocol

This protocol outlines a general procedure for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

3.1.1. Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Prepare a series of dilutions to a final concentration appropriate for LC-MS analysis (e.g., 1 µg/mL).

3.1.2. LC-MS Analysis

-

Liquid Chromatography: Employ a reversed-phase C18 column with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Full scan mode over a mass range that includes the expected m/z values of the deuterated and non-deuterated species (e.g., m/z 240-260).

-

3.1.3. Data Analysis

-

Acquire the mass spectrum of a non-deuterated Ribavirin standard to determine its natural isotopic pattern. The protonated molecule [M+H]⁺ will have a nominal m/z of 245.

-

Acquire the mass spectrum of the this compound sample. The expected nominal m/z for the fully deuterated species [M+4D+H]⁺ is 249.

-

Extract the ion chromatograms for the molecular ions of all expected isotopologues (d0 to d4).

-

Integrate the peak areas of each isotopologue in the mass spectrum.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is typically reported as the percentage of the desired D4 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

3.2.1. Sample Preparation

-

Accurately weigh a small amount of the this compound and dissolve it in an appropriate deuterated NMR solvent (e.g., DMSO-d₆).

3.2.2. ¹H NMR Analysis

-

Acquire a standard ¹H NMR spectrum.

-

The integration of the proton signals at the sites of deuteration should be significantly reduced compared to the integration of other non-deuterated protons in the molecule.

-

By comparing the integration of the residual proton signal at the deuteration site to a non-deuterated, non-exchangeable proton signal in the molecule, the percentage of deuteration can be estimated.

3.2.3. ²H (Deuterium) NMR Analysis

-

Tune the NMR probe to the deuterium frequency.

-

Acquire a ²H NMR spectrum.

-

A signal will be observed at the chemical shift corresponding to the position of the deuterium atom, confirming the location of the label.

Data Presentation

The quantitative data obtained from the isotopic purity analysis should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Isotopic Distribution of this compound by HRMS

| Isotopologue | Expected m/z ([M+H]⁺) | Measured Relative Abundance (%) |

| d0 (Ribavirin) | 245.09 | 0.1 |

| d1 | 246.09 | 0.3 |

| d2 | 247.10 | 0.6 |

| d3 | 248.10 | 2.5 |

| d4 (this compound) | 249.11 | 96.5 |

Table 2: Hypothetical Deuteration Levels at Specific Positions by ¹H NMR

| Position | % Deuteration |

| 2' | 98.2 |

| 3' | 97.5 |

| 5'a | 99.1 |

| 5'b | 99.1 |

Visualization of Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the isotopic purity analysis.

Potential Challenges and Considerations

-

Deuterium Exchange: Back-exchange of deuterium atoms with protons from the solvent or matrix can occur, especially under certain pH and temperature conditions. It is crucial to assess the stability of the deuterium label under the analytical conditions.

-

Isobaric Interferences: In biological matrices, endogenous compounds may have the same nominal mass as Ribavirin or its isotopologues, leading to interference. Chromatographic separation is essential to resolve these interferences.[2]

-

Synthesis Impurities: The synthesis of this compound may result in impurities that are not isotopologues of Ribavirin. These should be identified and characterized to ensure the overall chemical purity of the material.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its reliable application in research and drug development. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the overall isotopic enrichment and the position-specific incorporation of deuterium. The methodologies and workflows presented in this guide offer a robust framework for the quality control of this compound, ensuring data integrity and reliability in subsequent applications.

References

D4-Ribavirin: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of D4-Ribavirin, a deoxygenated analogue of the broad-spectrum antiviral agent Ribavirin. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its molecular characteristics, analytical methodologies, and putative mechanism of action.

Core Molecular Data

This compound is a synthetic nucleoside analogue structurally related to Ribavirin, with a key modification in its ribofuranosyl moiety. The confirmed molecular formula and weight are essential for a range of experimental applications, from analytical standard preparation to dosage calculations in preclinical studies.

| Property | Value |

| Molecular Formula | C₈H₁₀N₄O₃ |

| Molecular Weight | 210.19 g/mol |

| Chemical Name | 1-((2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-1,2,4-triazole-3-carboxamide |

| Synonyms | 2',3'-dideoxy-3'-a-hydroxy-ribavirin |

Antiviral Activity

This compound has demonstrated antiviral properties. Notably, it has shown in vitro activity against the RNA-containing bunyavirus, Rift Valley Fever virus, with a 50% inhibitory concentration (IC₅₀) of 61 μg/mL.

Experimental Protocols

Synthesis of Deoxygenated Ribavirin Analogues

The synthesis of this compound and other deoxygenated analogues has been reported. A key publication by Krishna Upadhya, et al., in Nucleosides and Nucleotides (1990), describes the transformation of Ribavirin into several deoxy, epoxy, or dideoxy analogues. While the full experimental details from this specific publication are not widely available, the general approach involves chemical modification of the ribose sugar of the parent Ribavirin molecule.

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

While specific protocols for this compound are not extensively published, methods for its parent compound, Ribavirin, can be adapted for its quantification in biological matrices. The following is a representative HPLC protocol that can serve as a starting point for method development.

Instrumentation:

-

High-Performance Liquid Chromatograph with UV detection.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.5 with phosphoric acid) and a polar organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for ideal separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at approximately 207 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Sample Preparation (from plasma):

-

To 500 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

-

Precipitate proteins by adding 1 mL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject the reconstituted sample into the HPLC system.

Workflow for HPLC Analysis of this compound

Caption: A generalized workflow for the quantification of this compound in biological samples using HPLC.

Putative Mechanism of Action

The precise mechanism of action for this compound has not been extensively studied. However, as a close analogue of Ribavirin, it is highly probable that it shares a similar multi-faceted mechanism of antiviral activity. The primary proposed mechanisms for Ribavirin are:

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin is phosphorylated intracellularly to ribavirin monophosphate (RMP), which acts as a competitive inhibitor of IMPDH. This enzyme is crucial for the de novo synthesis of guanine nucleotides. Inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral RNA synthesis and capping.

-

Direct Inhibition of Viral RNA Polymerase: The active triphosphate form of Ribavirin (RTP) can act as a substrate analogue for viral RNA-dependent RNA polymerases, leading to the inhibition of viral replication.

-

Induction of Lethal Mutagenesis: RTP can be incorporated into the viral genome, leading to an increased mutation rate. This can push the virus over an "error catastrophe" threshold, resulting in non-viable viral progeny.

-

Immunomodulation: Ribavirin has been shown to modulate the host immune response, promoting a Th1-type response which is more effective at clearing viral infections.

Signaling Pathway of Ribavirin's Antiviral Action

Caption: The multifaceted mechanism of action attributed to Ribavirin, likely shared by this compound.

The deuterium switch in antiviral drug development: A technical guide to harnessing the kinetic isotope effect

For Immediate Release

This technical guide provides an in-depth overview of the discovery and development of deuterated antiviral compounds, a promising strategy to improve the pharmacological properties of existing and novel antiviral therapies. By leveraging the kinetic isotope effect, strategic incorporation of deuterium can significantly enhance a drug's metabolic profile, leading to improved efficacy, safety, and tolerability. This document is intended for researchers, scientists, and drug development professionals in the pharmaceutical and biotechnology industries.

Introduction: The Promise of Deuteration

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the most common hydrogen isotope). This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. In drug molecules, C-H bonds are often sites of metabolic breakdown by enzymes, particularly cytochrome P450 (CYP) enzymes. The greater strength of the C-D bond can slow down this metabolic process, an effect known as the kinetic isotope effect.[1]

This targeted modification, often referred to as a "deuterium switch," can offer several advantages in drug development:

-

Improved Pharmacokinetics: Slower metabolism can lead to a longer drug half-life, reduced clearance, and increased overall drug exposure (Area Under the Curve or AUC). This may allow for less frequent dosing and more stable plasma concentrations.[2]

-

Enhanced Safety Profile: By altering metabolic pathways, deuteration can reduce the formation of toxic or reactive metabolites, potentially leading to a safer drug.[2]

-

Increased Efficacy: Higher and more sustained drug concentrations can lead to improved therapeutic effects.

This guide will explore these principles through the lens of specific deuterated antiviral compounds, with a focus on the Janus kinase (JAK) inhibitor deuruxolitinib.

Case Study: Deuruxolitinib - A Deuterated JAK Inhibitor for Alopecia Areata

Deuruxolitinib is a deuterated analog of ruxolitinib, a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[3] These enzymes are crucial components of the JAK-STAT signaling pathway, which plays a key role in the inflammatory processes underlying autoimmune diseases like alopecia areata.[3] In alopecia areata, the immune system mistakenly attacks hair follicles, leading to hair loss. By inhibiting JAK1 and JAK2, deuruxolitinib dampens the inflammatory response and allows for hair regrowth.

The deuteration of ruxolitinib was strategically designed to slow its metabolism, thereby increasing its half-life and duration of action.[3] This allows for a more sustained inhibition of the JAK-STAT pathway.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression. In alopecia areata, this pathway is overactive, leading to the production of inflammatory mediators that attack hair follicles. Deuruxolitinib inhibits JAK1 and JAK2, thereby interrupting this signaling cascade.

Clinical Efficacy of Deuruxolitinib

The efficacy of deuruxolitinib in treating severe alopecia areata has been demonstrated in the Phase 3 THRIVE-AA1 and THRIVE-AA2 clinical trials. The primary endpoint for these studies was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 20% or less scalp hair loss) at week 24.

| Clinical Trial | Treatment Group | Patients with SALT Score ≤ 20 at Week 24 (%) |

| THRIVE-AA1 & THRIVE-AA2 (Pooled Data) | Deuruxolitinib 8 mg twice daily | 31% |

| Placebo | 0.8% |

Table 1: Efficacy of Deuruxolitinib in Phase 3 Clinical Trials for Alopecia Areata.[4]

Pharmacokinetic Profile

| Parameter | Ruxolitinib (10 mg single dose in healthy subjects) | Deuruxolitinib (Preclinical Rat Data - 30 mg/kg single oral dose) |

| Tmax (h) | 2.1 ± 1.2 | 0.27 (male), 0.24 (female) |

| Cmax (nM) | 382 ± 114 | 717 (male), 2730 (female) (ng/mL) |

| AUC0–∞ (nM·h) | 1790 ± 395 | 1120 (male), 5160 (female) (h·ng/mL) |

| t1/2 (h) | 3.6 ± 1.5 | 1.51 (male), 2.56 (female) |

Table 2: Pharmacokinetic Parameters of Ruxolitinib and Preclinical Deuruxolitinib. Note: Data for ruxolitinib is from human studies and for deuruxolitinib is from preclinical studies in rats; direct comparison should be made with caution.[4][5]

Other Deuterated Antiviral Compounds in Development

The principle of deuteration is being applied to other antiviral agents as well.

CTP-499 (Deuterated Pentoxifylline Metabolite)

CTP-499 is a deuterated analog of a major active metabolite of pentoxifylline. It was investigated for the treatment of diabetic kidney disease, a condition with an inflammatory component. While it did not meet its primary endpoint in a Phase 2 trial, the study did show some positive effects on markers of kidney function and fibrosis.[6] The rationale for deuterating this compound was to improve its pharmacokinetic profile and potentially enhance its anti-inflammatory and anti-fibrotic effects.

| Clinical Trial (Phase 2) | Treatment Group | Mean Increase in Serum Creatinine at 48 Weeks (mg/dL) | Patients with ≥50% Increase in Serum Creatinine (%) |

| CTP-499 in Diabetic Kidney Disease | CTP-499 | 0.13 | 1.5% |

| Placebo | 0.21 | 10.3% |

Table 3: Clinical Trial Results for CTP-499 in Diabetic Kidney Disease.[6]

Deuterated Oseltamivir

Oseltamivir (Tamiflu®) is a widely used antiviral for the treatment of influenza. Research has explored the potential of deuterating oseltamivir to improve its pharmacokinetic properties. While specific clinical trial data for a deuterated version is not widely available, the concept holds promise for enhancing its efficacy and potentially reducing the dosing frequency.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the development and evaluation of deuterated antiviral compounds, using the example of a JAK inhibitor for alopecia areata.

Synthesis of Deuterated Ruxolitinib Analogs

The synthesis of deuterated ruxolitinib analogs involves modifying the standard synthesis of ruxolitinib to incorporate deuterium atoms at specific positions. This is typically achieved by using deuterated starting materials or reagents.

General Synthetic Strategy:

-

Preparation of Deuterated Intermediates: Key intermediates, such as a deuterated cyclopentyl group, are synthesized using methods like catalytic deuteration or reduction with deuterium-containing reagents.

-

Coupling Reactions: The deuterated intermediates are then coupled with the pyrazolopyrimidine core structure of ruxolitinib through established chemical reactions.

-

Purification and Characterization: The final deuterated compound is purified using techniques like chromatography, and its structure and isotopic purity are confirmed by methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

A patent for deuterated derivatives of ruxolitinib suggests that these compounds can be prepared in a manner analogous to the syntheses of the non-deuterated parent drug, utilizing corresponding deuterated reagents and/or intermediates.[7]

In Vitro JAK Kinase Inhibition Assay

This assay is crucial for determining the potency of a deuterated compound in inhibiting its target enzyme.

Protocol Overview:

-

Reagents and Materials:

-

Recombinant human JAK1 and JAK2 enzymes

-

Peptide substrate (e.g., a STAT-derived peptide)

-

ATP (adenosine triphosphate)

-

Test compound (deuruxolitinib) and control inhibitor (ruxolitinib)

-

Assay buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure:

-

Prepare serial dilutions of the test and control compounds.

-

In a microplate, add the JAK enzyme, peptide substrate, and the test/control compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specific duration.

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Detailed protocols for in vitro JAK kinase activity and inhibition assays are available in the scientific literature.[8][9]

In Vivo Efficacy Testing: Alopecia Areata Mouse Model

The C3H/HeJ mouse model is a well-established animal model for studying alopecia areata and testing the efficacy of potential treatments.

Protocol Overview:

-

Induction of Alopecia Areata:

-

Treatment Administration:

-

Once the mice develop signs of alopecia, they are randomized into treatment and control groups.

-

The test compound (e.g., deuruxolitinib) is administered orally or topically at various doses. The control group receives a vehicle.

-

-

Efficacy Assessment:

-

The extent of hair loss and regrowth is monitored and scored over time using a standardized scoring system (analogous to the SALT score in humans).

-

Skin biopsies may be taken to assess the inflammatory infiltrate and hair follicle status histologically.

-

-

Data Analysis:

-

The hair regrowth scores and histological findings are compared between the treatment and control groups to determine the efficacy of the compound.

-

Drug Development Workflow for Deuterated Compounds

The development of a deuterated antiviral compound follows a similar path to that of a traditional small molecule drug, with some specific considerations related to the deuteration strategy.

Conclusion

The strategic use of deuterium in drug design represents a significant advancement in medicinal chemistry. By leveraging the kinetic isotope effect, deuterated compounds can offer improved pharmacokinetic and safety profiles compared to their non-deuterated counterparts. The successful development of deuruxolitinib for alopecia areata serves as a compelling example of this approach. As our understanding of drug metabolism and the tools for isotopic labeling continue to evolve, the application of deuteration is poised to deliver a new generation of optimized antiviral therapies with enhanced clinical benefits.

References

- 1. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuruxolitinib | C17H18N6 | CID 72704611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. US9249149B2 - Deuterated derivatives of ruxolitinib - Google Patents [patents.google.com]

- 8. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. Induction of Alopecia Areata in C3H/HeJ Mice via Cultured Cell Transfer [protocols.io]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes & Protocols: Quantification of Ribavirin in Human Plasma using D4-Ribavirin as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ribavirin is a broad-spectrum antiviral agent commonly used in the treatment of chronic hepatitis C and other viral infections. Therapeutic drug monitoring of Ribavirin is crucial to optimize treatment efficacy and minimize dose-related toxicities, such as hemolytic anemia. This document provides a detailed protocol for the quantification of Ribavirin in human plasma using a stable isotope-labeled internal standard, D4-Ribavirin, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents

-

Analytes: Ribavirin, this compound (Internal Standard, IS)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade

-

Reagents: Ammonium formate, HPLC grade water

-

Biological Matrix: Human plasma (EDTA)

Stock and Working Solutions Preparation

-

Ribavirin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ribavirin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Ribavirin stock solution in a mixture of 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Ribavirin from plasma samples.[1][2]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution (50 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

To achieve separation from endogenous isobaric compounds like uridine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended.[3][4]

-

LC System: A high-performance liquid chromatography system.

-

Column: Waters Atlantis HILIC, 2.1 x 50 mm, 3 µm particle size or equivalent.[4]

-

Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Formate.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 95% B

-

0.5-2.0 min: 95% to 50% B

-

2.0-2.5 min: 50% B

-

2.5-2.6 min: 50% to 95% B

-

2.6-4.0 min: 95% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ribavirin: m/z 245.1 → 113.1[4]

-

This compound (IS): m/z 249.1 → 117.1 (projected)

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C, Desolvation temperature: 400°C).

Data Presentation

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Calibration Range | 10 - 10,000 ng/mL[1] |

| Regression Model | Linear |

| Weighting Factor | 1/x²[4] |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| LLOQ | 10 | < 15% | < 15% | ± 15% |

| Low QC | 30 | < 10% | < 10% | ± 10% |

| Mid QC | 200 | < 8% | < 8% | ± 8% |

| High QC | 1500 | < 5% | < 5% | ± 5% |

| Data synthesized from reported performance of similar assays.[1][4] |

Table 3: Stability of Ribavirin in Plasma

| Condition | Duration | Stability |

| Room Temperature | Up to 3 days | Stable[3] |

| -20°C | Up to 15 weeks | Stable[3] |

| Freeze-Thaw Cycles | 3 cycles | Stable |

| It is recommended that blood samples be kept at 4°C and plasma separated within 2 hours of collection.[3] |

Visualizations

Experimental Workflow

Caption: Workflow for Ribavirin quantification in plasma.

Ribavirin Metabolism Pathway

Caption: Simplified Ribavirin metabolic pathway.

References

- 1. Quantitation of ribavirin in human plasma and red blood cells using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration Monitoring of Plasma Ribavirin: Validation of a Liquid Chromatography-Mass Spectrometric Method and Clinical Sample Collection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. celerion.com [celerion.com]

Application of D4-Ribavirin in Pharmacokinetic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction